

# The Unique Tricyclic Cage-Like Structure of Crisugabalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Crisugabalin (also known as HSK16149) is a novel, third-generation gabapentinoid distinguished by its unique tricyclic cage-like molecular structure.[1] This structural feature imparts enhanced molecular rigidity, leading to superior target affinity, metabolic stability, and a favorable pharmacokinetic profile compared to its predecessors, gabapentin and pregabalin.[1] As a highly selective ligand for the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels (VGCCs), crisugabalin effectively modulates neuronal excitability, offering a promising therapeutic option for various neurological disorders, particularly neuropathic pain.[2][3] This technical guide provides an in-depth overview of the core structural attributes of crisugabalin, its mechanism of action, synthesis, and a summary of key preclinical and clinical data. Detailed experimental protocols for pivotal assays are also presented to facilitate further research and development.

# **Core Structure and Synthesis**

**Crisugabalin**, with the IUPAC name 2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.03,8]nonanyl]acetic acid, possesses a distinctive tricyclic cage-like core.[4] This rigid structure is a key differentiator from other gabapentinoids and is central to its enhanced pharmacological properties.[1]

# **Chemical Synthesis**







The synthesis of **crisugabalin** is a multi-step process. A representative synthetic route is outlined in the patent literature (WO2020029762). The process involves the formation of the key tricyclic intermediate followed by subsequent modifications to introduce the aminomethyl and acetic acid moieties.

A crucial step in the synthesis involves the reaction of specific precursors under controlled conditions to yield the foundational tricyclic structure. For instance, one described method involves dissolving a key intermediate (1B) in dichloromethane, followed by the addition of DMF and oxalyl chloride. The reaction mixture is then treated with tetrahydropyrrole and triethylamine at a controlled temperature. The pH is subsequently adjusted with hydrochloric acid. Further purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound. Another purification method described involves the use of anhydrous sodium bisulfite followed by pH adjustment with sodium hydroxide and extraction with n-hexane.[4] The final steps of the synthesis involve the reduction of a nitrile group to an amine and hydrolysis to the carboxylic acid to yield **crisugabalin**.

## **Mechanism of Action**

Similar to other gabapentinoids, **crisugabalin**'s primary mechanism of action is the modulation of neuronal calcium influx through high-affinity binding to the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels.[2][5][6] This interaction is believed to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic nerve terminals, thereby dampening neuronal hyperexcitability.[5][6]

The unique tricyclic structure of **crisugabalin** contributes to its significantly higher binding affinity for the  $\alpha 2\delta$ -1 subunit compared to pregabalin.[2]

# **Signaling Pathway**







Click to download full resolution via product page

Crisugabalin's Mechanism of Action





**Quantitative Data** 

**Binding Affinity** 

| Compound     | Target        | IC50 (nM) | Reference |
|--------------|---------------|-----------|-----------|
| Crisugabalin | α2δ-1 subunit | 4.0       | [2]       |
| Pregabalin   | α2δ-1 subunit | 92.0      | [2]       |

# **Pharmacokinetic Properties**



| Parameter                                       | Value                            | Species                     | Notes                                                      | Reference |
|-------------------------------------------------|----------------------------------|-----------------------------|------------------------------------------------------------|-----------|
| Half-life (t1/2)                                | 3.7 - 6.4 h                      | Healthy Chinese<br>Subjects | -                                                          | [7]       |
| Cmax Increase<br>(Mild Renal<br>Impairment)     | 6.00%                            | Human                       | Compared to normal renal function.                         | [8]       |
| Cmax Increase<br>(Moderate Renal<br>Impairment) | 13.83%                           | Human                       | Compared to normal renal function.                         | [8]       |
| Cmax Increase<br>(Severe Renal<br>Impairment)   | 21.63%                           | Human                       | Compared to normal renal function.                         | [8]       |
| AUC0-inf Increase (Mild Renal Impairment)       | 14.63%                           | Human                       | Compared to normal renal function.                         | [8]       |
| AUC0-inf Increase (Moderate Renal Impairment)   | 119.57%                          | Human                       | Compared to normal renal function.                         | [8]       |
| AUC0-inf Increase (Severe Renal Impairment)     | 272.61%                          | Human                       | Compared to normal renal function.                         | [8]       |
| Brain Tissue<br>Exposure                        | 18-fold lower<br>than pregabalin | Preclinical                 | Indicates a potentially more benign neurotoxicity profile. | [2]       |

# **Clinical Efficacy in Postherpetic Neuralgia (Phase 3)**



| Treatmen<br>t Group      | N   | Baseline<br>ADPS<br>(Mean) | Change<br>from<br>Baseline<br>in ADPS<br>at Week<br>12 (LSM ±<br>SE) | LSM<br>Differenc<br>e vs.<br>Placebo<br>(95% CI) | P-value<br>vs.<br>Placebo | Referenc<br>e |
|--------------------------|-----|----------------------------|----------------------------------------------------------------------|--------------------------------------------------|---------------------------|---------------|
| Crisugabali<br>n 40 mg/d | 121 | Not<br>Reported            | -2.2 (0.2)                                                           | -1.1 (-1.6<br>to -0.7)                           | < .001                    | [2]           |
| Crisugabali<br>n 80 mg/d | 121 | Not<br>Reported            | -2.6 (0.2)                                                           | -1.5 (-2.0<br>to -1.0)                           | < .001                    | [2]           |
| Placebo                  | 124 | Not<br>Reported            | -1.1 (0.2)                                                           | -                                                | -                         | [2]           |

ADPS: Average Daily Pain Score; LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval.

Clinical Efficacy in Diabetic Peripheral Neuropathic Pain

(Phase 2/3)

| Treatment<br>Group        | N  | Change in VAS<br>from Baseline<br>at Week 4<br>(LSM) | P-value vs.<br>Pregabalin | Reference |
|---------------------------|----|------------------------------------------------------|---------------------------|-----------|
| Crisugabalin 40<br>mg/day | 44 | -14.4                                                | 0.0069                    | [9]       |
| Pregabalin 300<br>mg/day  | 46 | -7.1                                                 | -                         | [9]       |

VAS: Visual Analog Scale; LSM: Least Squares Mean. This study enrolled patients with an inadequate response to prior pregabalin treatment.

# **Experimental Protocols**



## Radioligand Binding Assay for α2δ-1 Subunit

This protocol is a generalized procedure for determining the binding affinity of a compound to the  $\alpha 2\delta$ -1 subunit.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **crisugabalin** for the  $\alpha 2\delta - 1$  subunit of voltage-gated calcium channels.

#### Materials:

- Membrane preparations from cells expressing the  $\alpha 2\delta$ -1 subunit.
- Radioligand (e.g., [3H]-gabapentin or a suitable alternative).
- Crisugabalin and pregabalin (as a comparator) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation cocktail.
- 96-well filter plates and a cell harvester.
- · Scintillation counter.

#### Procedure:

- Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation, varying concentrations of the unlabeled ligand (crisugabalin or pregabalin), and a fixed concentration of the radioligand in the binding buffer.
- Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]



- Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.



Click to download full resolution via product page

Radioligand Binding Assay Workflow

# Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol outlines a common procedure for inducing and assessing neuropathic pain in a preclinical animal model.

Objective: To evaluate the analgesic efficacy of **crisugabalin** in a rat model of chronic neuropathic pain.

#### Materials:

- Male Sprague-Dawley or Wistar rats (200-250 g).
- Anesthetic (e.g., isoflurane).



- Surgical instruments.
- Chromic gut or silk sutures (e.g., 4-0).
- Von Frey filaments for assessing mechanical allodynia.
- Plantar test apparatus for assessing thermal hyperalgesia.
- Crisugabalin at desired doses.
- · Vehicle control.

#### Procedure:

- Anesthesia and Surgical Preparation: Anesthetize the rat and shave the lateral surface of the left thigh.
- Sciatic Nerve Exposure: Make an incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[6]
- Ligation: Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them.[6] The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.[6]
- Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.
- Post-operative Care: Allow the animals to recover for a period (e.g., 7 days) for the neuropathic pain to develop.
- Behavioral Testing (Baseline): Before drug administration, assess baseline pain thresholds for mechanical allodynia (paw withdrawal threshold to Von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).
- Drug Administration: Administer **crisugabalin** or vehicle orally to the rats.
- Post-dosing Behavioral Testing: At various time points after drug administration, repeat the mechanical and thermal sensitivity tests to assess the analgesic effect of the treatment.



 Data Analysis: Compare the paw withdrawal thresholds and latencies between the crisugabalin-treated and vehicle-treated groups. A significant increase in withdrawal threshold or latency in the treated group indicates an analgesic effect.



Click to download full resolution via product page



#### **CCI Model Experimental Workflow**

## **Phase 3 Clinical Trial for Postherpetic Neuralgia**

This is a summary of the methodology for a Phase 3 clinical trial evaluating crisugabalin.

Objective: To evaluate the efficacy and safety of **crisugabalin** in adults with postherpetic neuralgia.[2]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]

Participants: Adults with a diagnosis of postherpetic neuralgia and an average daily pain score (ADPS) of 4 or greater on an 11-point numeric rating scale.[2]

#### Interventions:

- Crisugabalin 40 mg/day (20 mg twice daily).[2]
- Crisugabalin 80 mg/day (40 mg twice daily).[2]
- Placebo.[2]

Treatment Duration: 12 weeks of double-blind treatment.[2]

Primary Efficacy Endpoint: Change from baseline in the Average Daily Pain Score (ADPS) at week 12.[2]

#### Secondary Efficacy Endpoints:

- Proportion of patients with ≥30% and ≥50% reduction in ADPS at week 12.
- Change in the Short-Form McGill Pain Questionnaire (SF-MPQ) score.
- Change in the Daily Sleep Interference Scale (DSIS) score.

Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.





Click to download full resolution via product page

Logical Flow of Phase 3 Clinical Trial

## Conclusion

**Crisugabalin** represents a significant advancement in the development of gabapentinoids. Its unique tricyclic cage-like structure confers a superior pharmacological profile, including higher binding affinity for the  $\alpha2\delta$ -1 subunit and a favorable pharmacokinetic and safety profile. Clinical trials have demonstrated its efficacy in treating neuropathic pain conditions, such as postherpetic neuralgia and diabetic peripheral neuropathic pain, with a rapid onset of action. The detailed experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this promising molecule.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. 2-[(1S,2R,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.03,8]nonanyl]acetic acid |
   C12H19NO2 | CID 156138935 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. mdbneuro.com [mdbneuro.com]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Crisugabalin (HSK16149) in Adults with Postherpetic Neuralgia: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [The Unique Tricyclic Cage-Like Structure of Crisugabalin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12431374#unique-tricyclic-cage-like-structure-of-crisugabalin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com